Lincomycin B-d3 (hydrochloride)
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H33ClN2O6S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1/i3D3; |
InChI Key |
MGUWHIXJDICIPX-JZABXHAKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CC.Cl |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Lincomycin B Hydrochloride
Strategies for Regioselective Deuterium (B1214612) Incorporation
The targeted placement of deuterium atoms within the Lincomycin (B1675468) B structure is crucial. Strategies focus on labeling specific metabolic soft spots, such as the N-methyl group on the pyrrolidine (B122466) ring, or other positions on the molecule's core structure.
The N-methyl group of the 4-ethyl-L-proline (pyrrolidine) moiety is a primary site for metabolic oxidation. Introducing deuterium at this position can significantly enhance the metabolic stability of the compound. A robust strategy for achieving this involves a two-step chemical synthesis:
N-Demethylation: The synthesis begins with the N-demethylation of the parent compound, Lincomycin B. This can be accomplished using various chemical methods reported for the N-dealkylation of lincomycin and its analogs. nih.gov The resulting precursor is N-demethyllincomycin B. This intermediate is the key substrate for the subsequent deuteromethylation step. The biosynthetic pathway of lincomycin confirms that N-methylation is the terminal step, where N-demethyllincomycin (NDL) is methylated to form lincomycin. nih.govresearchgate.net
Reductive Amination with a Deuterated Source: The N-demethyllincomycin B intermediate is then re-methylated using a deuterated methyl source. A common and efficient method is reductive amination using deuterated formaldehyde (B43269) (CD₂O) or paraformaldehyde-d₂ and a reducing agent. Alternatively, direct methylation can be achieved using a deuterated methylating agent such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) in the presence of a suitable base. This reaction specifically installs a trideuteromethyl (-CD₃) group at the nitrogen position of the pyrrolidine ring.
Beyond the N-methyl group, other positions on the Lincomycin B molecule can be targeted for deuteration to study structure-activity relationships or further alter its properties.
Homogeneous Catalytic Hydrogen Isotope Exchange (HIE): Iridium-based catalysts are highly effective for the regioselective deuteration of C-H bonds. dntb.gov.ua Complexes such as Crabtree's catalyst or Kerr's catalyst can facilitate hydrogen isotope exchange at specific positions directed by existing functional groups. nih.govnih.gov For Lincomycin B, this method could potentially be applied to introduce deuterium into the ethyl group of the pyrrolidine ring or at specific C-H bonds on the methylthiolincosaminide (MTL) sugar moiety. The reaction typically uses deuterium gas (D₂) or heavy water (D₂O) as the isotopic source under optimized conditions. nih.govbohrium.comexlibrisgroup.com
Synthesis from Deuterated Precursors: An alternative to direct exchange on the final molecule is to construct Lincomycin B from deuterated building blocks. This involves the synthesis of a deuterated 4-ethyl-L-proline analog, which is then coupled with the non-deuterated sugar precursor, methyl α-thiolincosaminide (MTL). nih.govnih.gov General synthetic routes for creating substituted proline derivatives can be adapted for this purpose, potentially incorporating deuterium into the ethyl side chain or the pyrrolidine ring itself. ethz.chorgsyn.org
Precursor Synthesis and Derivatization
The total or partial synthesis of Lincomycin B-d3 relies on the availability of key precursors. The primary synthetic route for lincomycin and its analogs involves the amide bond coupling of two main fragments: an amino acid and an amino sugar. nih.govresearchgate.net
Amino Acid Precursor (4-ethyl-L-proline): Lincomycin B contains a 4-ethyl-L-proline moiety, which differs from the 4-propyl-L-proline found in Lincomycin A. The synthesis of such substituted prolines can be achieved from starting materials like (2S,4R)-4-hydroxyproline. ethz.ch General methods often involve multi-step sequences that can be adapted to produce the required 4-ethyl derivative. ontosight.aichemicalbook.comresearchgate.net For a deuterated final product, a deuterated version of this precursor could be synthesized and used in the subsequent coupling step.
Amino Sugar Precursor (Methyl α-thiolincosaminide - MTL): The sugar component, known as methyl α-thiolincosaminide, is a complex derivative of galactose. Its chemical synthesis is well-documented and typically starts from more common sugar precursors. acs.orgacs.org The synthesis involves multiple steps to install the amino group, the thio-methyl ether, and achieve the correct stereochemistry. nih.govmdpi.comnih.gov
Coupling Reaction: The final amide bond between the activated carboxylic acid of the proline derivative and the amino group of the MTL sugar is the cornerstone of lincosamide synthesis. nih.gov This coupling reaction forms the core structure of N-demethyllincomycin B, which can then be deuteromethylated as described in section 2.1.1.
Optimization of Deuteration Reaction Pathways and Yields
To ensure an efficient and high-yielding synthesis of Lincomycin B-d3, the reaction conditions for deuterium incorporation must be carefully optimized. This is particularly critical for catalytic hydrogen isotope exchange (HIE) reactions.
Key parameters for optimization include the choice of catalyst, solvent, temperature, reaction time, and the nature of the deuterium source. Iridium-based HIE catalysts are often preferred due to their high selectivity and activity under mild conditions. nih.govnih.govresearchgate.net The table below summarizes typical parameters that are adjusted to maximize deuterium incorporation and chemical yield, based on studies of related complex molecules. researchgate.net
| Parameter | Variable | Rationale for Optimization | Common Examples/Ranges |
|---|---|---|---|
| Catalyst | Type and Loading | Catalyst choice dictates selectivity and efficiency. Loading impacts cost and turnover. | Kerr's Catalyst, Crabtree's Catalyst (1-5 mol%) nih.govnih.gov |
| Deuterium Source | Gas vs. Liquid | D₂ gas is clean but requires specialized equipment. D₂O is inexpensive but can require co-solvents. | D₂ Gas (1 atm), D₂O exlibrisgroup.com |
| Solvent | Polarity and Coordinating Ability | The solvent must dissolve the substrate and not inhibit the catalyst. | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) researchgate.netacs.org |
| Temperature | Reaction Rate vs. Selectivity | Higher temperatures can increase reaction rates but may reduce selectivity or lead to degradation. | 25 °C to 80 °C researchgate.net |
| Time | Conversion vs. Byproducts | Sufficient time is needed for high deuterium incorporation, but prolonged times can lead to side reactions. | 1 to 24 hours |
Purification and Isolation Techniques for Lincomycin B-d3 (Hydrochloride)
The final stage of the synthesis involves the purification of Lincomycin B-d3 from the reaction mixture, which may contain unreacted starting materials, non-deuterated Lincomycin B, and other byproducts. The subsequent conversion to its stable hydrochloride salt is also a critical step.
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the method of choice for separating Lincomycin B from structurally similar compounds like Lincomycin A, and it is equally effective for purifying the deuterated analog. google.comlcms.cz The process typically employs a C18 stationary phase. A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or hydrochloric acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the high-resolution separation of the desired compound. nih.govnih.govekb.eg
Crystallization: Following chromatographic purification, the fractions containing pure Lincomycin B-d3 are combined and concentrated. The compound is then converted to its hydrochloride salt by adding hydrochloric acid. The final, pure Lincomycin B-d3 (hydrochloride) is obtained through crystallization. nih.gov This is often achieved by dissolving the residue in a minimal amount of a solvent like methanol (B129727) or water and then adding a less polar co-solvent such as acetone (B3395972) or n-butanol to induce precipitation of the crystalline salt. google.comgoogle.comresearchgate.net The resulting crystals are then isolated by filtration and dried under vacuum.
Advanced Analytical Characterization of Lincomycin B D3 Hydrochloride
Mechanism of Action
As an internal standard, the "mechanism of action" of Lincomycin (B1675468) B-d3 (hydrochloride) is centered on its role in analytical chemistry. It is added in a known quantity to a sample containing the unlabeled analyte (Lincomycin B). Because it is chemically almost identical to the analyte, it behaves similarly during sample extraction, purification, and analysis. This co-purification and co-elution allow for the correction of any sample loss during preparation and for variations in instrument response, thereby enabling highly accurate quantification. veeprho.com
The parent compound, Lincomycin, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit. pfizermedical.compediatriconcall.compatsnap.com This action prevents the formation of peptide bonds and ultimately halts bacterial growth. pediatriconcall.compatsnap.comyoutube.com
Applications in Scientific Research
The primary application of Lincomycin B-d3 (hydrochloride) is in quantitative analytical studies.
It is an ideal internal standard for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of Lincomycin B. veeprho.com It is also used in therapeutic drug monitoring to ensure that the levels of related impurities are within safe limits. veeprho.com
In liquid chromatography-mass spectrometry (LC-MS), Lincomycin B-d3 (hydrochloride) co-elutes with the unlabeled Lincomycin B. However, due to its higher mass, it is detected as a separate ion in the mass spectrometer. researchgate.net This mass difference allows for the precise and selective quantification of Lincomycin B, even in complex biological matrices. researchgate.net
Stable isotope-labeled compounds like Lincomycin B-d3 (hydrochloride) are valuable tools for investigating the metabolic pathways of drugs and their analogs. By administering the labeled compound, researchers can trace its metabolic transformation products using mass spectrometry, providing insights into its biological fate.
Biochemical and Mechanistic Studies Utilizing Lincomycin B D3 Hydrochloride
Synthesis
The synthesis of Lincomycin (B1675468) B-d3 (hydrochloride) involves the introduction of deuterium (B1214612) atoms into the Lincomycin B molecule. This is typically achieved by using a deuterated reagent, such as deuterated methyl iodide (CD3I), to introduce the trideuteriomethyl group onto the nitrogen atom of the pyrrolidine (B122466) ring. The final step involves the formation of the hydrochloride salt.
The production of Lincomycin itself is carried out through fermentation using the bacterium Streptomyces lincolnensis. drugfuture.comchemicalbook.com Processes have been developed to optimize the fermentation conditions to produce Lincomycin without the co-production of Lincomycin B. google.com
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of Lincomycin and its related compounds, including Lincomycin B. ekb.egresearchgate.net Various HPLC methods have been developed and validated for the quantitative determination of Lincomycin hydrochloride in bulk drug and pharmaceutical formulations. ekb.egresearchgate.netsphinxsai.com These methods often employ a C18 column and a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), with UV detection typically at around 210 nm or 254 nm. ekb.egresearchgate.net
For the specific analysis of Lincomycin B-d3 as an internal standard, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its ability to differentiate between the deuterated and non-deuterated compounds based on their mass-to-charge ratio.
Advancements in Deuterium Labeling Technologies
The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods that often require harsh conditions and offer limited selectivity. thalesnano.com Future research on Lincomycin B-d3 will likely leverage and drive further advancements in these labeling technologies.
Chemoenzymatic synthesis represents a particularly promising frontier. illinois.edumdpi.com This approach combines the versatility of chemical reactions with the high selectivity of enzymes, enabling precise and efficient deuteration. mdpi.comnih.gov For a complex molecule like Lincomycin B, enzymes could be used to selectively introduce deuterium at specific sites, a challenging task for traditional organic synthesis. illinois.edu This method can streamline the synthesis process, potentially leading to higher yields and purity. mdpi.com Researchers are increasingly using biocatalysis to perform challenging C-H bond functionalizations, which is central to creating deuterated analogues. illinois.edu The ability to engineer enzymes through directed evolution further expands the possibilities for creating novel deuterated variants of Lincomycin B with tailored properties. illinois.edu
Another area of advancement is the development of more efficient deuterium sources and catalytic systems. While deuterium gas (D2) and heavy water (D2O) are common deuterium sources, innovative methods are being explored to improve their utility and safety. thalesnano.compharmaffiliates.com Continuous flow systems that generate high-purity deuterium gas on-demand from D2O are making deuteration more accessible and efficient. thalesnano.com These technologies could be instrumental in the scalable production of Lincomycin B-d3 for various research applications.
| Technology | Description | Potential Impact on Lincomycin B-d3 Research |
| Chemoenzymatic Synthesis | Utilizes enzymes for highly selective chemical transformations, such as C-H bond functionalization. illinois.edunih.gov | Enables precise, site-specific deuteration of the complex Lincomycin B structure, potentially creating new analogues with unique properties. nih.gov |
| Directed Evolution of Enzymes | Laboratory process to engineer enzymes with new or enhanced functions. illinois.edu | Development of custom enzymes specifically designed for the efficient synthesis of Lincomycin B-d3 and other deuterated antibiotics. |
| Continuous Flow Deuteration | Instruments that generate high-purity deuterium gas from D₂O for use in catalytic reactions. thalesnano.com | Facilitates safer, more efficient, and scalable synthesis of Lincomycin B-d3, supporting broader research and application. |
| Advanced Catalysis | Development of new metal catalysts (e.g., Palladium) for hydrogen-deuterium exchange reactions. illinois.edu | Offers alternative and potentially more efficient synthetic routes for the deuteration of Lincomycin B and related compounds. |
Integration with Multi-Omics Approaches for Deeper Biological Insights
The availability of Lincomycin B-d3 as a stable isotope-labeled internal standard is crucial for quantitative studies using mass spectrometry. thalesnano.compharmaffiliates.com This capability becomes exceptionally powerful when integrated with multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to unravel the complex biological effects of its non-deuterated counterpart, Lincomycin B.
In the context of antimicrobial research, a multi-omics strategy can provide a holistic view of how bacteria respond to antibiotic treatment. nih.gov For instance, researchers could use proteomics to compare the protein expression profiles of bacteria treated with Lincomycin B versus untreated controls, with Lincomycin B-d3 used to ensure accurate quantification. This could reveal the specific cellular pathways disrupted by the antibiotic. nih.gov Similarly, metabolomics, aided by the deuterated standard, can precisely measure changes in the bacterial metabolome, offering insights into metabolic vulnerabilities. cmbio.io
Furthermore, multi-omics can be applied to study how subinhibitory concentrations of antibiotics like lincomycin might alter bacterial gene expression and secondary metabolite production. nih.gov Such studies can help in understanding the broader ecological roles of antibiotics and may lead to the discovery of new bioactive compounds. nih.gov The integration of data from these different "omics" layers, a hallmark of systems biology, provides a comprehensive picture of the drug's mechanism of action and potential resistance mechanisms. cmbio.ionih.gov
Novel Applications in Systems Biology and Cheminformatics
The convergence of experimental data with computational modeling is a cornerstone of systems biology and cheminformatics, fields where Lincomycin B-d3 can play a significant role. nih.govresearchgate.net These disciplines use mathematical and computational models to simulate and predict the behavior of complex biological systems. nih.gov
Lincomycin B-d3 is essential for generating the high-quality, quantitative data required to build and validate these models. nih.gov For example, precise pharmacokinetic data obtained using the deuterated standard can be used to develop models that simulate the absorption, distribution, metabolism, and excretion (ADME) of Lincomycin B. acs.org These models can then be used to predict how changes in the drug's structure might affect its behavior in the body.
Cheminformatics tools can leverage data from studies involving Lincomycin B-d3 to refine structure-activity relationship (SAR) models. researchgate.net By correlating the structural features of Lincomycin B and its analogues with their biological activities, these models can guide the design of new antibiotics with improved efficacy or altered metabolic profiles. The integration of chemical information with biological data is crucial for modern drug discovery, helping to validate drug targets and optimize lead compounds. researchgate.net
Exploration of Isotope Effects in Drug Discovery and Development Paradigms
One of the most exciting future directions for research involving deuterated compounds like Lincomycin B-d3 lies in the exploration and exploitation of the kinetic isotope effect (KIE). drugdiscoveryopinion.comportico.org The C-D bond is stronger than the C-H bond, meaning that chemical reactions involving the cleavage of a C-D bond are typically slower. taylorandfrancis.com This phenomenon can have profound implications for a drug's metabolic stability. portico.orgnih.gov
By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability (often called "soft spots"), the rate of metabolic breakdown can be reduced. nih.gov This can lead to several potential benefits:
Improved Pharmacokinetics: A slower metabolism can increase the drug's half-life and exposure in the body, potentially allowing for lower or less frequent dosing. acs.orgscienceopen.com
Reduced Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, slowing its formation through deuteration can lead to a better safety profile. scienceopen.com
Altered Metabolic Pathways: Deuteration can sometimes shift metabolism away from a problematic pathway towards a more favorable one, a phenomenon known as "metabolic switching". taylorandfrancis.complos.org
Future research could systematically investigate the effects of deuterating different positions on the Lincomycin B molecule. By synthesizing various deuterated isotopologues and studying their metabolism in vitro, researchers could identify which positions are most susceptible to metabolic modification. nih.gov This knowledge, derived from the principles of KIE, could guide the development of new lincosamide antibiotics with enhanced therapeutic properties. ontosight.ai The successful development of deuterated drugs like deutetrabenazine has validated this approach, shifting the focus from simply creating deuterated versions of existing drugs to incorporating deuteration strategies early in the drug discovery process for novel candidates. nih.gov
| Isotope Effect Application | Description | Example Research Question for Lincomycin B |
| Metabolic Stability Enhancement | Replacing H with D at a site of enzymatic attack (e.g., by Cytochrome P450 enzymes) to slow down metabolism. portico.orgnih.gov | Can deuteration of the N-methyl or propyl groups of Lincomycin B reduce its rate of demethylation or hydroxylation, thereby increasing its half-life? |
| Toxicity Reduction | Slowing the formation of a reactive or toxic metabolite by deuterating the precursor site. scienceopen.com | If a specific metabolite of Lincomycin B is associated with side effects, can site-specific deuteration minimize its formation? |
| Metabolic Switching Analysis | Using deuteration to block one metabolic pathway, thereby revealing or promoting alternative pathways. taylorandfrancis.complos.org | How does deuteration at various positions on the Lincomycin B molecule alter the relative abundance of its different metabolites? |
| Mechanism of Action Studies | Using the KIE to probe the rate-determining steps of enzymatic reactions involved in the drug's mechanism or metabolism. drugdiscoveryopinion.comontosight.ai | Does the KIE observed upon deuteration provide insight into the enzymatic mechanisms responsible for Lincomycin B's biotransformation? |
Metabolic Investigations and Pathway Elucidation of Lincomycin B D3 Hydrochloride in Preclinical Models
Internal Standard for Mass Spectrometry
In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification of an analyte in a complex sample like blood, plasma, or tissue. veeprho.commdpi.com An ideal internal standard behaves identically to the analyte during sample preparation, extraction, and ionization, but is distinguishable by the detector.
Lincomycin (B1675468) B-d3 (hydrochloride) is perfectly suited for this role when measuring Lincomycin B. Its physical and chemical properties are virtually identical to the non-labeled analyte, ensuring it is affected similarly by any sample loss or matrix effects. However, its increased mass due to the deuterium (B1214612) atoms allows the mass spectrometer to detect it as a separate entity from the endogenous Lincomycin B. veeprho.com By adding a known amount of Lincomycin B-d3 to the sample, researchers can calculate the concentration of the unlabeled Lincomycin B with high precision and accuracy. veeprho.com This is particularly valuable in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of Lincomycin B. veeprho.com
Research Areas
Pharmacokinetic Studies: To accurately determine the concentration-time profile of Lincomycin B in biological systems. veeprho.com
Therapeutic Drug Monitoring: For the precise measurement of Lincomycin B levels to ensure efficacy. veeprho.com
Metabolic Research: To study the biotransformation of Lincomycin B. veeprho.com
Residue Analysis: In food safety to quantify potential residues of lincomycin antibiotics in products of animal origin. mdpi.com
Table of Mentioned Compounds
Conclusion
Lincomycin (B1675468) B-d3 (hydrochloride) is a specialized chemical compound whose value lies not in any therapeutic effect, but in its critical role within the field of analytical chemistry. As a stable isotope-labeled internal standard, it is indispensable for the accurate and precise quantification of Lincomycin B using advanced techniques like LC-MS/MS. Its application spans crucial areas such as food safety, by enabling the reliable monitoring of antibiotic residues, and pharmaceutical research, by facilitating robust pharmacokinetic studies. The synthesis and rigorous quality control of Lincomycin B-d3 (hydrochloride) ensure its reliability as a reference material, underpinning the quality and comparability of analytical data in both regulatory and research settings.
Q & A
Basic Research Questions
Q. How can researchers identify and differentiate Lincomycin B-d3 (hydrochloride) from non-deuterated analogs in experimental samples?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm the molecular ion peak at m/z corresponding to the deuterated form (mass shift of +3 Da due to three deuterium atoms). Pair this with reversed-phase HPLC under conditions optimized for lincosamides (e.g., C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to compare retention times with non-deuterated standards. Cross-validate using nuclear magnetic resonance (NMR) to detect deuterium-induced shifts in specific proton signals, such as those near the methyl group targeted for deuteration .
Q. What analytical methods are validated for quantifying Lincomycin B-d3 (hydrochloride) in bulk formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection at 210 nm is widely validated. For example, a linear range of 5–25 µg/mL with a correlation coefficient (R²) >0.9998 can be achieved using a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (75:25 v/v) at 1.0 mL/min flow rate . Alternatively, iodometric titration using potassium hydrogen persulfate (KHSO₅) as an oxidizing agent can quantify the compound in non-complex matrices, though this requires careful pH control and reaction time optimization to avoid overestimation .
Q. How should researchers assess the stability of Lincomycin B-d3 (hydrochloride) under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via HPLC-MS and compare retention times to known impurities (e.g., EP Impurity B/C or Lincomycin B). For long-term stability, store samples at –20°C in anhydrous form and test potency monthly using validated assays. Relative retention times (RRT) should remain consistent with pharmacopeial standards (e.g., European Pharmacopoeia 11.0) to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in potency data between HPLC and microbiological assays for Lincomycin B-d3 (hydrochloride)?
- Methodological Answer : Discrepancies often arise due to matrix effects (e.g., serum proteins) in microbiological assays or incomplete resolution of deuterated/non-deuterated forms in HPLC. Use orthogonal methods:
- HPLC-MS : Confirm isotopic purity and exclude co-eluting impurities.
- Microbiological cross-validation : Employ Staphylococcus aureus ATCC 29213 as a reference strain with adjusted incubation times to account for potential deuterium kinetic isotope effects.
Statistically compare results using Bland-Altman plots to identify systematic biases .
Q. What experimental design considerations are critical for metabolic studies using Lincomycin B-d3 (hydrochloride) in animal models?
- Methodological Answer :
- Dosing : Use deuterated compound as an internal standard to correct for extraction efficiency. Administer via intravenous injection (e.g., 2 mL/kg of 3 mg/mL solution) to avoid first-pass metabolism .
- Sampling : Collect plasma at intervals (0.5, 1, 2, 4, 8 hr) and stabilize with 1% sodium citrate.
- Analysis : Extract metabolites using solid-phase extraction (SPE) and quantify via LC-MS/MS. Deuterium labeling minimizes interference from endogenous compounds, but validate against non-deuterated controls to exclude isotopic exchange artifacts .
Q. How can researchers optimize chromatographic separation of Lincomycin B-d3 (hydrochloride) from its degradation products in complex biological matrices?
- Methodological Answer :
- Column Selection : Use a phenyl-hexyl stationary phase for enhanced selectivity over C17.
- Mobile Phase : Adjust pH to 3.0 with formic acid to ionize acidic degradation products and improve resolution.
- Gradient Program : Start at 95% aqueous phase (0.1% formic acid), ramp to 40% acetonitrile over 20 min.
- System Suitability : Ensure resolution (R > 2.0) between Lincomycin B-d3 and EP Impurity C (RRT ~0.89) .
Q. What strategies mitigate variability in deuterium incorporation during the synthesis of Lincomycin B-d3 (hydrochloride)?
- Methodological Answer :
- Deuteration Protocol : Use platinum oxide (PtO₂) as a catalyst in deuterated methanol (CD₃OD) under hydrogen gas (D₂) at 50°C for 24 hr.
- Quality Control : Monitor deuteration efficiency via ¹H-NMR (disappearance of the methyl proton signal at δ 1.2 ppm) and HR-MS.
- Purification : Remove non-deuterated residues via preparative HPLC with a deuterium-stable mobile phase (e.g., D₂O/CD₃CN) to prevent back-exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
